molecular formula C23H22N2O2 B3036925 1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole CAS No. 400086-37-5

1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole

Cat. No.: B3036925
CAS No.: 400086-37-5
M. Wt: 358.4 g/mol
InChI Key: RVWZIXLVOSYORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole is an organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Substitution Reactions: The introduction of the 3,5-dimethylbenzyl and 4-methoxyphenyl groups can be achieved through nucleophilic substitution reactions. For instance, the benzimidazole core can be reacted with 3,5-dimethylbenzyl chloride and 4-methoxyphenyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate or sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional hydroxyl or carbonyl groups, while reduction may produce compounds with reduced aromatic rings or aliphatic chains.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases, including infections and cancer.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzimidazole core is known to bind to various biological targets, potentially inhibiting enzyme activity or interfering with cellular processes. The 3,5-dimethylbenzyl and 4-methoxyphenyl groups may enhance its binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-2-phenyl-1H-1,3-benzimidazole: Similar structure but lacks the 3,5-dimethylbenzyl group.

    2-(4-methoxyphenyl)-1H-benzimidazole: Similar structure but lacks the 3,5-dimethylbenzyl group and has a simpler benzimidazole core.

    1-(3,5-dimethylbenzyl)-2-phenyl-1H-1,3-benzimidazole: Similar structure but lacks the 4-methoxyphenyl group.

Uniqueness

1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole is unique due to the presence of both the 3,5-dimethylbenzyl and 4-methoxyphenyl groups, which may confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and binding interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-16-12-17(2)14-18(13-16)15-27-25-22-7-5-4-6-21(22)24-23(25)19-8-10-20(26-3)11-9-19/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWZIXLVOSYORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CON2C3=CC=CC=C3N=C2C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801159252
Record name 1-[(3,5-Dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801159252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400086-37-5
Record name 1-[(3,5-Dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400086-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,5-Dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801159252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
Reactant of Route 2
Reactant of Route 2
1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
Reactant of Route 3
Reactant of Route 3
1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
Reactant of Route 4
Reactant of Route 4
1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
Reactant of Route 5
Reactant of Route 5
1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
Reactant of Route 6
Reactant of Route 6
1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.